molecular formula C19H19F3N2O2S B6505743 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine CAS No. 1421456-83-8

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine

Cat. No. B6505743
CAS RN: 1421456-83-8
M. Wt: 396.4 g/mol
InChI Key: BMWIATTVFPWOAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the piperidine ring might be formed through a cyclization reaction. The trifluoromethyl group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic aromatic substitution reactions, while the piperidine ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings might increase its boiling point and melting point compared to simpler organic compounds. The trifluoromethyl group might increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

MTFPP has numerous applications in scientific research. It has been used to study the properties of ion channels in cells, as well as to study the structure and function of proteins. It has also been used to study the mechanisms of action of drugs, as well as to study the effects of certain drugs on the body. Additionally, MTFPP has been used to study the effects of certain toxins on the body, and to study the effects of certain chemicals on the environment.

Mechanism of Action

MTFPP is a small molecule that is able to interact with a variety of proteins, enzymes, and receptors in the body. It is able to bind to certain receptors and activate or inhibit their activity, depending on the type of receptor. It is also able to interact with certain enzymes and proteins, and can either activate or inhibit their activity. Additionally, MTFPP is able to interact with certain toxins and chemicals in the environment, and can either activate or inhibit their activity.
Biochemical and Physiological Effects
MTFPP has a variety of biochemical and physiological effects. It is able to activate or inhibit certain receptors, enzymes, and proteins in the body, and can therefore affect a variety of processes in the body. It has also been shown to have an effect on the cardiovascular system, as well as the nervous system. Additionally, MTFPP has been shown to have an effect on the metabolism of certain drugs, as well as the metabolism of certain toxins and chemicals in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using MTFPP in laboratory experiments include its small size, which makes it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, one of the main limitations of using MTFPP in laboratory experiments is that it is not very stable and can degrade quickly. Additionally, MTFPP is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for MTFPP research include further studies into its mechanism of action, its effects on the cardiovascular system and nervous system, and its effects on the metabolism of certain drugs and toxins. Additionally, further research could be done into its use as an anti-inflammatory agent, as well as its potential use in the treatment of certain diseases. Finally, further research could be done into its potential use as an environmental pollutant detoxifying agent.

Synthesis Methods

MTFPP can be synthesized through a variety of methods, such as the reaction of 4-trifluoromethylpyridine with 2-methylsulfanylbenzoylpiperidine in the presence of a base. Another method involves the reaction of 2-methylsulfanylbenzoylpiperidine with 4-trifluoromethylpyridine in the presence of catalytic amounts of a strong base, such as sodium hydride.

Safety and Hazards

As with any chemical compound, handling “2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-27-16-5-3-2-4-15(16)18(25)24-10-8-14(9-11-24)26-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWIATTVFPWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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